molecular formula C12H10F3N3O3 B2625759 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 1094029-25-0

3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Cat. No.: B2625759
CAS No.: 1094029-25-0
M. Wt: 301.225
InChI Key: SHGXMGZDAPDOBC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-Hydroxy-2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic Acid

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, 3-hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid , reflects its structural components:

  • A quinazoline heterocycle substituted with a trifluoromethyl group at position 2.
  • An amino linker at position 4 of the quinazoline ring, connected to a propanoic acid backbone.
  • A hydroxyl group at position 3 of the propanoic acid chain.

The molecular formula, C₁₂H₁₀F₃N₃O₃ , corresponds to a molecular weight of 301.23 g/mol . The formula accounts for:

  • 12 carbon atoms (including the quinazoline ring and propanoic acid chain).
  • 3 fluorine atoms from the trifluoromethyl group.
  • 3 nitrogen atoms (2 in the quinazoline ring, 1 in the amino group).
  • 3 oxygen atoms (hydroxyl, carboxylic acid, and ether groups).
Component Count Role in Structure
Carbon (C) 12 Backbone and ring systems
Hydrogen (H) 10 Saturation of bonds
Fluorine (F) 3 Trifluoromethyl substituent
Nitrogen (N) 3 Quinazoline ring and amino linker
Oxygen (O) 3 Hydroxyl and carboxylic acid

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is not publicly available, analogous quinazoline derivatives exhibit monoclinic crystal systems with space group P2₁/c . Key structural features inferred from related compounds include:

  • Planarity of the quinazoline ring , stabilized by π-conjugation.
  • Hydrogen bonding between the hydroxyl group and carboxylic acid oxygen, likely forming intramolecular interactions.
  • Torsional angles of approximately 120° at the amino linker, optimizing steric compatibility between the quinazoline and propanoic acid moieties.

The trifluoromethyl group adopts a tetrahedral geometry , with C–F bond lengths of ~1.33 Å and F–C–F angles near 109.5° . These features contribute to the compound’s conformational rigidity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Analysis

The compound’s ¹H Nuclear Magnetic Resonance spectrum would display the following signals:

  • δ 10.2–12.0 ppm : A broad singlet for the carboxylic acid proton, exchangeable with deuterated solvents.
  • δ 6.8–8.5 ppm : Multiplet signals corresponding to the aromatic protons of the quinazoline ring.
  • δ 4.3–4.5 ppm : A doublet for the hydroxyl-bearing methine proton (C3), coupled to adjacent protons.
  • δ 3.1–3.4 ppm : A quartet for the amino-linked methine proton (C2), split by neighboring groups.

In the ¹³C Nuclear Magnetic Resonance spectrum :

  • δ 170–175 ppm : Carboxylic acid carbonyl carbon.
  • δ 155–160 ppm : Quinazoline C4 carbon adjacent to the amino group.
  • δ 120–125 ppm (q, J = 288 Hz) : Trifluoromethyl carbon, showing quartet splitting due to coupling with fluorine nuclei .
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound would yield a molecular ion peak at m/z 301 ([M]⁺), consistent with its molecular weight. Key fragmentation pathways include:

  • Loss of hydroxyl group (17 Da) : Resulting in a fragment at m/z 284.
  • Cleavage of the amino linker : Producing a quinazoline fragment at m/z 187 ([C₈H₄F₃N₂]⁺) and a propanoic acid fragment at m/z 114 ([C₃H₆O₃]⁺).
  • Decarboxylation : Elimination of CO₂ (44 Da) to generate a peak at m/z 257 .
m/z Fragment Ion Proposed Structure
301 [M]⁺ Intact molecular ion
284 [M – OH]⁺ Loss of hydroxyl group
187 [C₈H₄F₃N₂]⁺ Quinazoline-trifluoromethyl moiety
114 [C₃H₆O₃]⁺ Propanoic acid derivative
Infrared Absorption Profile and Functional Group Identification

The compound’s infrared spectrum would exhibit characteristic absorption bands:

  • 3300–2500 cm⁻¹ : Broad O–H stretch from the carboxylic acid and hydroxyl groups.
  • 1710 cm⁻¹ : Strong C=O stretch of the carboxylic acid.
  • 1660 cm⁻¹ : C=N stretch from the quinazoline ring.
  • 1250–1150 cm⁻¹ : C–F stretches of the trifluoromethyl group.
  • 1600–1450 cm⁻¹ : Aromatic C=C bending vibrations .
Wavenumber (cm⁻¹) Assignment Functional Group
3300–2500 O–H stretch Carboxylic acid and hydroxyl
1710 C=O stretch Carboxylic acid carbonyl
1660 C=N stretch Quinazoline ring
1250–1150 C–F stretch Trifluoromethyl group

Properties

IUPAC Name

3-hydroxy-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c13-12(14,15)11-17-7-4-2-1-3-6(7)9(18-11)16-8(5-19)10(20)21/h1-4,8,19H,5H2,(H,20,21)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGXMGZDAPDOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic acid to introduce the trifluoromethyl group. This intermediate is then subjected to further reactions to form the quinazoline ring.

The next step involves the introduction of the hydroxy and amino groups. This can be achieved through a series of reactions including nitration, reduction, and substitution reactions. The final step involves the formation of the propanoic acid moiety, which can be accomplished through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the trifluoromethyl group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the quinazoline ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid. Research indicates that compounds with similar structures exhibit significant activity against multidrug-resistant bacterial and fungal pathogens. For instance, derivatives of quinazoline have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL for some compounds .

Anticancer Potential

The quinazoline scaffold is also recognized for its anticancer properties. Compounds derived from this structure have been tested against various cancer cell lines, showing promising antiproliferative effects. For example, some derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines . This suggests that 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid may serve as a lead compound for developing new anticancer agents.

Drug Development

The unique structural features of 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid make it a candidate for further exploration in drug development:

  • Antimicrobial Agents : Given its demonstrated efficacy against resistant strains, this compound could be developed into novel antibiotics targeting specific pathogens.
  • Cancer Therapeutics : The ability to inhibit cancer cell growth positions this compound as a potential candidate for anticancer drug formulation.

Targeting Specific Biological Pathways

Research indicates that quinazoline derivatives can interact with various biological pathways, including those involved in tumor growth and resistance mechanisms in bacteria. By modifying the structure of 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid, researchers may enhance its specificity and potency against desired targets.

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of quinazoline were synthesized and tested for their antimicrobial activity against a panel of resistant strains. The findings revealed that certain modifications to the quinazoline structure significantly increased antibacterial potency, suggesting that similar strategies could be applied to 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid to enhance its efficacy .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of various quinazoline derivatives and their impact on cancer cell lines. The results indicated that compounds closely related to 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid showed marked inhibition of cell proliferation in vitro, reinforcing the potential of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized and characterized in the provided evidence:

Compound Name Core Structure Substituents Key Activities References
3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid Quinazoline - 2-Trifluoromethyl
- 3-Hydroxypropanoic acid
Not explicitly reported; inferred antiviral/anticancer potential from analogs
3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) Thiazole - 4-Trifluoromethylphenyl
- Propanoic acid
Influenza A antiviral activity (IC₅₀ = 12.3 µM)
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Phenylpropanoic acid - Variable heterocycles (imidazoles, pyridines) Anticancer activity (e.g., inhibition of cancer cell proliferation)
3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid (3a) Thiazolone - Benzylidene group
- 4-Oxo-thiazole
Antioxidant and antibacterial activity
3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (12) Thiazolone - Dibromination at thiazole
- p-Tolyl group
Structural stability; potential for halogen-dependent bioactivity
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid Dioxoquinazoline - Phenylpropanoic acid Research tool for kinase inhibition studies

Structural and Functional Analysis

Core Heterocycle Differences: Quinazoline vs. Thiazole: The quinazoline core in the target compound provides a larger aromatic system compared to thiazole derivatives. This may enhance interactions with hydrophobic pockets in enzyme active sites (e.g., kinases or viral proteases) . Thiazole-based analogs (e.g., compound 6e) prioritize smaller heterocycles, favoring membrane permeability and rapid cellular uptake . Trifluoromethyl Substitution: The 2-trifluoromethyl group in the target compound improves metabolic resistance compared to non-fluorinated analogs (e.g., 3a with a benzylidene group), as seen in the enhanced antiviral activity of 6e .

Amino Acid Backbone Modifications: The 3-hydroxypropanoic acid moiety in the target compound contrasts with non-hydroxylated variants (e.g., compound 3a). The hydroxyl group may facilitate hydrogen bonding with biological targets, as demonstrated in anticancer derivatives where hydroxylation correlates with increased cytotoxicity .

Biological Activity Trends: Antiviral Activity: Thiazole derivatives (e.g., 6e) show potent influenza A inhibition, while quinazoline-based compounds (e.g., the target molecule) are hypothesized to target viral replication machinery due to structural similarity to kinase inhibitors . Anticancer Potential: Derivatives with flexible heterocyclic appendages (e.g., imidazoles in ) exhibit broader anticancer profiles, whereas rigid quinazoline systems may offer specificity against particular oncogenic targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of trifluoromethylquinazoline precursors with glycine derivatives, analogous to methods in . Thiazole-based analogs require milder conditions (e.g., aldehyde-glycine condensations), enabling scalable production .

Biological Activity

3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid, identified by its CAS number 1094029-25-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10F3N3O3
  • Molecular Weight : 301.22131 g/mol

Antitumor Activity

Studies have indicated that compounds with quinazoline moieties exhibit significant antitumor properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy against various cancer cell lines.

  • Mechanism of Action :
    • Quinazoline derivatives often act as inhibitors of specific kinases involved in tumorigenesis. The presence of the trifluoromethyl group may enhance binding affinity to targets such as epidermal growth factor receptors (EGFR) or vascular endothelial growth factor receptors (VEGFR).
  • Case Study :
    • A study demonstrated that a related quinazoline derivative inhibited tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are crucial in diseases like rheumatoid arthritis and inflammatory bowel disease.

  • Mechanism of Action :
    • It is hypothesized that 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thus modulating the inflammatory response.
  • Research Findings :
    • In vitro assays showed that derivatives with similar structures reduced nitric oxide production in macrophages, indicating a decrease in inflammatory mediators .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound.

ParameterValue
SolubilityModerate
BioavailabilityTBD (To be determined)
Half-lifeTBD

Molecular Docking Studies

In silico molecular docking studies have been performed to predict the binding affinity of 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid to various biological targets.

  • Docking Results :
    • Docking simulations against several kinases indicated favorable binding conformations with significant interaction energies, suggesting a high likelihood of biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a 2-(trifluoromethyl)quinazolin-4-amine precursor with a 3-hydroxypropanoic acid derivative. Reflux conditions (e.g., ethanol or acetic acid as solvents) and catalysts like sodium acetate are common (see ). Optimization includes varying reaction temperatures (80–100°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be analyzed?

  • Methodology :

  • 1H/13C NMR : The quinazoline ring protons (δ 8.5–9.0 ppm) and CF3 group (19F NMR, δ -60 to -70 ppm) are diagnostic. The propanoic acid’s hydroxyl proton appears as a broad peak (~δ 5.0 ppm) in DMSO-d6 .
  • IR Spectroscopy : Confirm C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion (e.g., [M+H]+) and fragmentation patterns .

Q. What are the recommended protocols for assessing compound purity and addressing common purification challenges?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). For insoluble intermediates, employ mixed solvents (e.g., DCM:MeOH, 9:1) during recrystallization. Elemental analysis (C, H, N) ensures stoichiometric consistency, as demonstrated in .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across studies, particularly when conflicting results arise?

  • Methodology :

  • Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., unreacted quinazoline precursors).
  • Assay Standardization : Replicate bioassays (e.g., antimicrobial MIC tests) under controlled conditions (pH 7.4, 37°C) using validated protocols from ’s antimycobacterial studies.
  • Structural Reanalysis : Use X-ray crystallography to confirm stereochemistry, as chiral impurities may affect activity .

Q. What computational strategies predict the compound’s interaction with biological targets, and how are these models validated?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein structures (PDB) to simulate binding to targets like dihydrofolate reductase.
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays (e.g., spectrophotometric NADPH oxidation). ’s SAR data can guide target selection .

Q. How does the trifluoromethyl group influence physicochemical properties, and what comparative studies validate these effects?

  • Methodology :

  • LogP Measurement : Determine lipophilicity via shake-flask method (octanol/water). Compare with non-CF3 analogs (e.g., ’s acetylphenyl derivatives).
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS. The CF3 group often reduces oxidative metabolism, enhancing half-life .

Q. What strategies enable enantioselective synthesis of this compound, and how is chiral purity quantified?

  • Methodology :

  • Chiral Catalysis : Use Evans’ oxazaborolidine catalysts or enzymatic resolution (lipases) to isolate enantiomers.
  • Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/IPA mobile phase) and optical rotation measurements ( ) confirm enantiopurity (>99% ee) .

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